molecular formula C11H25Cl2N3O B1382816 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride CAS No. 1589393-24-7

2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride

Cat. No. B1382816
CAS RN: 1589393-24-7
M. Wt: 286.24 g/mol
InChI Key: IXRQLZIAJDOSAQ-UHFFFAOYSA-N
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Description

Compounds with a piperidine structure, like the one in your query, are often found in pharmaceuticals and other biologically active compounds . Piperidines are six-membered rings with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex and varied, depending on the specific substituents present on the piperidine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through processes such as chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015).
  • Chemical Structure and Analysis : Its structure has been confirmed using methods like MS and 1H-NMR. The precise structuring and analysis play a crucial role in determining its potential applications in various fields (Jiang Jie-yin, 2015).

Biological Activity and Potential Applications

  • Enzyme Inhibition : Some derivatives of this compound have shown promise in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential utility in areas like neurology and pharmacology (H. Khalid et al., 2014).
  • Potential in Medicinal Chemistry : It's a crucial component in the synthesis of various biologically active compounds, such as derivatives that act as ASK1 inhibitors, potentially useful in treating conditions like inflammation and pain (P. Norman, 2012).

Advanced Chemical Applications

  • Use in Synthesizing Complex Molecules : The compound is instrumental in synthesizing more complex molecules, like lactam-bridged dipeptides, which have applications in the field of synthetic organic chemistry and drug development (Sukeerthi Kumar et al., 2005).

Future Directions

The future directions for research on a compound like “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” could include further studies on its synthesis, properties, and potential applications, particularly in the field of pharmaceuticals given the importance of piperidine derivatives in drug design .

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQLZIAJDOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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